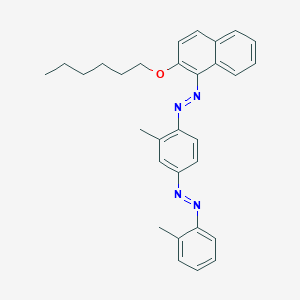
Sudan 408
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sudan 408 is a synthetic azo dye with the chemical name 1-(2-Methyl-4-o-tolylazo-phenylazo)-2-n-hexyloxy-naphthalene. It is known for its vibrant color and is used in various industrial applications. The compound has a molecular formula of C30H32N4O and a molecular weight of 464.60 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sudan 408 involves the azo coupling reaction, which is a process where an aromatic amine reacts with a diazonium salt to form an azo compound. The reaction typically requires acidic conditions and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, this compound is produced through a similar azo coupling process but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The dye content of the final product is typically around 95% .
Chemical Reactions Analysis
Types of Reactions
Sudan 408 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Oxidized products include nitroso and nitro derivatives.
Reduction: Reduced products are primarily aromatic amines.
Substitution: Substituted products depend on the electrophile used in the reaction.
Scientific Research Applications
Sudan 408 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a staining agent in various analytical techniques.
Biology: Employed in histological staining to identify and visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Utilized in the manufacturing of plastics, textiles, and other materials to impart color
Mechanism of Action
The mechanism of action of Sudan 408 involves its interaction with cellular components, primarily through binding to proteins and nucleic acids. The azo groups in the compound can form stable complexes with these biomolecules, affecting their function and structure. This interaction is crucial for its applications in staining and analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Sudan I: 1-Phenylazo-2-naphthol
Sudan II: 1-(2,4-Dimethylphenylazo)-2-naphthol
Sudan III: 1-(4-Phenylazo-2,4-dimethylphenylazo)-2-naphthol
Uniqueness
Sudan 408 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high dye content and stability make it particularly valuable in industrial applications. Additionally, its ability to form stable complexes with biomolecules sets it apart from other similar compounds .
Properties
CAS No. |
480438-69-5 |
|---|---|
Molecular Formula |
C30H32N4O |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2-hexoxynaphthalen-1-yl)-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C30H32N4O/c1-4-5-6-11-20-35-29-19-16-24-13-8-9-14-26(24)30(29)34-33-28-18-17-25(21-23(28)3)31-32-27-15-10-7-12-22(27)2/h7-10,12-19,21H,4-6,11,20H2,1-3H3 |
InChI Key |
IFCOQIZNZYKXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















